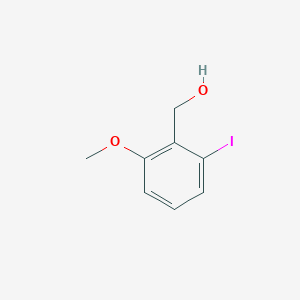

(2-Iodo-6-methoxyphenyl)methanol

Description

Contextual Significance as a Versatile Synthetic Building Block

The versatility of (2-Iodo-6-methoxyphenyl)methanol as a synthetic building block stems from the presence of three key functional groups: an aryl iodide, a methoxy (B1213986) group, and a primary alcohol. bldpharm.com The iodo group is an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. aobchem.comresearchgate.netsigmaaldrich.com This allows for the straightforward introduction of various substituents, such as aryl, alkenyl, and alkynyl groups, at the 2-position of the benzene (B151609) ring.

The methoxy group, being an electron-donating group, influences the reactivity of the aromatic ring and can also be a site for further chemical modification, such as ether cleavage to reveal a phenol. The primary alcohol (hydroxymethyl group) can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, providing another avenue for molecular diversification. The interplay of these functional groups makes this compound a valuable precursor for the synthesis of polysubstituted aromatic compounds.

Strategic Importance of Halogenated Methoxyphenyl Scaffolds

Halogenated methoxyphenyl scaffolds are of considerable strategic importance in medicinal chemistry and materials science. The incorporation of a halogen atom, such as iodine, into a methoxyphenyl framework can significantly modulate the physicochemical and biological properties of a molecule. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.

The methoxy group is a common feature in many biologically active natural products and pharmaceuticals. Its presence can improve metabolic stability and oral bioavailability. The combination of a halogen and a methoxy group on a phenyl ring, as seen in this compound, therefore represents a privileged structural motif for the design of new therapeutic agents and functional materials.

Overview of Current Research Trajectories and Challenges

Current research involving scaffolds similar to this compound is largely focused on their application in the synthesis of complex organic molecules with potential biological activity. A primary trajectory involves the use of these building blocks in palladium-catalyzed cross-coupling reactions to construct sterically hindered biaryl systems, which are common cores in many ligands and pharmaceuticals.

A significant challenge in the utilization of this compound and related structures lies in achieving high selectivity and yield in reactions involving multiple reactive sites. The proximity of the hydroxymethyl and methoxy groups to the reactive iodo-substituent can lead to steric hindrance and potential side reactions. Future research will likely focus on the development of more efficient and selective catalytic systems to overcome these challenges, as well as on the exploration of new synthetic transformations that take advantage of the unique electronic and steric properties of this versatile building block.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 877265-22-0 |

| Molecular Formula | C₈H₉IO₂ |

| Molecular Weight | 264.06 g/mol |

| Appearance | Solid |

| Storage | 2-8°C |

Table 1: Physicochemical properties of this compound. Data sourced from supplier information. bldpharm.com

Spectroscopic Data

| Type | Description |

| ¹H NMR | Expected signals would include a singlet for the benzylic CH₂ protons, a singlet for the methoxy protons, and multiplets for the aromatic protons. The chemical shifts would be influenced by the iodo and methoxy substituents. |

| ¹³C NMR | Expected signals would include peaks for the benzylic carbon, the methoxy carbon, and the aromatic carbons. The carbon bearing the iodine atom would show a characteristic downfield shift. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Table 2: General expected spectroscopic characteristics for this compound.

Structure

3D Structure

Properties

IUPAC Name |

(2-iodo-6-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQOLHLWSMNMNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodo 6 Methoxyphenyl Methanol and Key Intermediates

Retrosynthetic Analysis and Precursor Design

A logical retrosynthetic analysis of (2-Iodo-6-methoxyphenyl)methanol identifies two primary precursors: 2-Iodo-6-methoxybenzoic acid and 2-Iodo-6-methoxybenzaldehyde (B1504799). The most direct synthetic route involves the reduction of the carboxylic acid or aldehyde functional group.

Further disconnection of 2-Iodo-6-methoxybenzoic acid points to simpler, more readily available starting materials. A key approach is the Sandmeyer reaction, which would utilize a corresponding aminobenzoic acid, specifically 2-amino-6-methoxybenzoic acid. This precursor can be converted to the target benzoic acid derivative through diazotization followed by iodination. This retrosynthetic strategy provides a clear and practical roadmap for the synthesis of the title compound, starting from foundational aromatic structures.

Established Synthetic Routes to the Core Structure

The formation of the this compound core structure is primarily achieved through two well-established chemical transformations. These methods involve building the molecule from either a substituted anthranilic acid or by reducing a corresponding benzoic acid derivative.

A classic and effective method for introducing an iodine substituent onto an aromatic ring is the Sandmeyer reaction. This process begins with the diazotization of an aromatic amine, followed by the introduction of iodide. For the synthesis of the this compound precursor, 2-Iodo-6-methoxybenzoic acid, the ideal starting material is 2-amino-6-methoxybenzoic acid, also known as 6-methoxyanthranilic acid. tcichemicals.com

The general procedure involves treating the aromatic amine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid at low temperatures to form a diazonium salt. This intermediate is typically unstable and is used immediately. The subsequent addition of an iodide salt, like potassium iodide, to the diazonium salt solution results in the replacement of the diazonium group with an iodine atom. thieme-connect.de While this reaction is generally high-yielding, it can be complicated by competing side reactions, such as hydroxylation from the aqueous solvent. scirp.org Modern variations of this method aim to improve convenience and yield, for instance by using stable diazonium silica (B1680970) sulfates under solvent-free conditions, which can be performed at room temperature. thieme-connect.de

The most direct route to synthesizing this compound is through the reduction of its corresponding carboxylic acid, 2-Iodo-6-methoxybenzoic acid. This transformation is a fundamental process in organic synthesis.

Powerful reducing agents are required to convert a carboxylic acid to a primary alcohol. Commonly employed reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane dimethyl sulfide (B99878) (BH₃·SMe₂). The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). For example, a general procedure involves dissolving the o-iodobenzoic acid derivative in dry THF, cooling the solution, and then adding the borane reagent dropwise. beilstein-journals.org After the reaction is complete, a careful workup is performed to quench the excess reagent and isolate the desired alcohol. beilstein-journals.org This reduction is generally efficient and provides good yields of the target benzyl (B1604629) alcohol derivative.

Access to 2-Iodo-6-methoxybenzaldehyde as a Precursor

2-Iodo-6-methoxybenzaldehyde is a valuable precursor that can be reduced to form this compound. Its synthesis can be approached either through the oxidation of the target alcohol or by constructing the aldehyde from other starting materials, which presents unique challenges due to the ortho,ortho'-disubstitution pattern.

The synthesis of 2-Iodo-6-methoxybenzaldehyde can be achieved through the controlled oxidation of this compound. This reaction selectively converts the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.

A variety of oxidizing agents can be employed for this transformation. Hypervalent iodine reagents, such as Dess-Martin periodinane (DMP) or 2-iodoxybenzoic acid (IBX), are known for their mild conditions and high efficiency in oxidizing primary and secondary alcohols. beilstein-journals.org Alternatively, catalytic systems can be used. For instance, N-isopropyliodobenzamides in the presence of a co-oxidant like Oxone® have been shown to be effective for the oxidation of various benzylic alcohols to their corresponding carbonyl compounds. beilstein-journals.org The choice of oxidant is crucial to prevent the formation of the corresponding benzoic acid, a common side product in such reactions. acs.org

The synthesis of ortho,ortho'-disubstituted aldehydes like 2-iodo-6-methoxybenzaldehyde is often challenging due to steric hindrance, which can impede the introduction of the formyl group or other substituents at the ortho positions.

Several strategies can be employed to overcome these challenges. One approach is directed ortho-metalation. This involves using a directing group to position a metalating agent (like an organolithium compound) at the desired ortho position, followed by quenching with a formylating agent. liberty.edu For instance, a halobenzene can be treated with an organolithium compound at low temperatures, followed by reaction with a formyl equivalent to yield the ortho-substituted benzaldehyde, with typical yields ranging from 50-80%. google.com

Another strategy involves the direct C-H functionalization of a pre-existing benzaldehyde. Palladium-catalyzed ortho C-H hydroxylation, using a transient directing group, has been developed for this purpose. acs.org Optimizing yield often requires careful control of reaction conditions, such as temperature, solvent, and the choice of catalyst or directing group, to minimize side reactions and accommodate the steric bulk of the ortho substituents. rug.nl

Reactivity and Advanced Transformations of 2 Iodo 6 Methoxyphenyl Methanol

Chemical Transformations of the Benzyl (B1604629) Alcohol Moiety

The benzyl alcohol group in (2-Iodo-6-methoxyphenyl)methanol is a primary alcohol, which allows for a range of chemical modifications, including controlled oxidations, derivatizations of the hydroxyl group, and its replacement with other functionalities like amines.

Controlled Oxidation Reactions

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 2-iodo-6-methoxybenzaldehyde (B1504799), or further to the carboxylic acid, 2-iodo-6-methoxybenzoic acid. The choice of oxidant and reaction conditions is crucial to control the outcome. youtube.comlibretexts.orgyoutube.com

Mild oxidizing agents are typically employed for the synthesis of the aldehyde, preventing over-oxidation. libretexts.org Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, offering high yields under non-acidic conditions. libretexts.orgacs.org Another option is the use of 2-Iodoxybenzoic acid (IBX), which is known for its selectivity in oxidizing primary alcohols to aldehydes at room temperature. youtube.comorientjchem.org

Stronger oxidizing agents, such as chromic acid (generated from chromium trioxide and sulfuric acid, also known as the Jones reagent) or potassium permanganate (B83412) (KMnO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. youtube.com

Table 1: Controlled Oxidation of this compound

| Starting Material | Reagent | Solvent | Product | Typical Outcome |

|---|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 2-Iodo-6-methoxybenzaldehyde | Selective oxidation to aldehyde. libretexts.org |

| This compound | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 2-Iodo-6-methoxybenzaldehyde | High-yielding conversion to aldehyde under mild conditions. libretexts.orgacs.org |

| This compound | 2-Iodoxybenzoic acid (IBX) | DMSO or EtOAc (heated) | 2-Iodo-6-methoxybenzaldehyde | Selective oxidation to aldehyde. youtube.comorientjchem.org |

| This compound | Chromic Acid (H₂CrO₄) | Aqueous Acetone | 2-Iodo-6-methoxybenzoic acid | Over-oxidation to carboxylic acid. libretexts.org |

Derivatization Strategies for the Hydroxyl Group

The hydroxyl group can be readily converted into other functional groups, such as ethers and esters, expanding the synthetic utility of the molecule.

Ether Synthesis: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. youtube.com This process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether. Alternatively, acid-catalyzed dehydration of two alcohol molecules can form a symmetrical ether, though this is less controlled for producing asymmetrical ethers. youtube.commasterorganicchemistry.com More modern methods involve the reductive coupling of the alcohol with a ketone or aldehyde in the presence of a Lewis acid and a silane (B1218182) reductant. youtube.com

Ester Synthesis: Esterification is another common derivatization. This can be accomplished by reacting the alcohol with a carboxylic acid under acidic conditions (Fischer esterification) or, more efficiently, by using more reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.

Table 2: Derivatization of the Hydroxyl Group

| Reaction Type | Reagents | Product Type | General Method |

|---|---|---|---|

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (Ar-CH₂-O-R) | Williamson Ether Synthesis. youtube.com |

| Esterification | Acyl Chloride (R-COCl) / Pyridine | Ester (Ar-CH₂-O-CO-R) | Reaction with an activated carboxylic acid derivative. |

| Esterification | Carboxylic Acid (R-COOH) / Acid Catalyst | Ester (Ar-CH₂-O-CO-R) | Fischer Esterification. |

Dehydroxylation and Amine Functionalization Pathways

Replacing the hydroxyl group is a key transformation. Because the hydroxyl group is a poor leaving group, it must first be converted into a better one. chemistrysteps.com

Dehydroxylation: The complete removal of the hydroxyl group (dehydroxylation) typically involves a two-step sequence. First, the alcohol is converted to a tosylate or mesylate by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base. These sulfonate esters are excellent leaving groups and can be subsequently removed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Amine Functionalization: The conversion of the alcohol to an amine also proceeds by first activating the hydroxyl group. chemistrysteps.comstackexchange.com Once converted to a halide (e.g., using SOCl₂ or PBr₃) or a tosylate, the intermediate can undergo nucleophilic substitution with an amine. chemistrysteps.com To synthesize a primary amine and avoid over-alkylation, the Gabriel synthesis (using potassium phthalimide) or reaction with sodium azide (B81097) followed by reduction (e.g., with LiAlH₄ or H₂/Pd) are highly effective strategies. stackexchange.com The Mitsunobu reaction offers a direct, one-pot conversion using a nitrogen nucleophile like hydrazoic acid. stackexchange.com

Functionalization and Activation of the Aryl Iodide Handle

The carbon-iodine bond is the second reactive center of the molecule, enabling transformations based on hypervalent iodine chemistry and modern photocatalytic methods.

Applications in Hypervalent Iodine Chemistry

Aryl iodides are precursors to hypervalent iodine reagents, which are versatile and environmentally benign oxidizing agents in organic synthesis. nih.govacs.org The iodine atom in this compound can be oxidized from its standard monovalent state to a hypervalent iodine(III) or iodine(V) state.

The synthesis of iodine(III) reagents, such as (diacetoxyiodo)arenes, can be achieved by oxidizing the aryl iodide with reagents like peracetic acid or m-chloroperoxybenzoic acid (mCPBA) in acetic acid. organic-chemistry.org Other oxidants like Oxone can be used to generate [bis(trifluoroacetoxy)iodo]arenes. organic-chemistry.org These hypervalent iodine compounds can then be used in a variety of oxidative transformations, including the oxidation of alcohols and phenols or in oxidative coupling reactions. diva-portal.orgnsf.gov They can also serve as precursors for other important reagents like iodonium (B1229267) salts, which are excellent arylating agents. diva-portal.org Electrochemical methods also provide an efficient and sustainable route for the oxidation of aryl iodides to hypervalent iodine species. nih.govacs.org

Table 3: Synthesis of Hypervalent Iodine(III) Reagents

| Target Reagent | Oxidant | Conditions | Reference |

|---|---|---|---|

| (Diacetoxyiodo)arene | m-Chloroperoxybenzoic acid (mCPBA) | Acetic Acid | organic-chemistry.org |

| (Diacetoxyiodo)arene | Sodium perborate | Acetic Acid | organic-chemistry.org |

| [Bis(trifluoroacetoxy)iodo]arene | Oxone | Trifluoroacetic acid | organic-chemistry.org |

| [Hydroxy(tosyloxy)iodo]arene | Oxone | Toluensulfonic acid | organic-chemistry.org |

| Hypervalent Iodine Species | Anodic Oxidation | Electrochemical Cell | nih.govacs.org |

Electrophotoinduced Activation of Carbon-Iodine Bonds

Recent advancements in photochemistry have enabled the activation of the relatively weak carbon-iodine bond through photoinduced electron transfer (PET) or energy transfer (EnT) processes. Aryl iodides can be activated under visible light irradiation in the presence of a suitable photocatalyst. mdpi.commdpi.com

This activation typically generates a highly reactive aryl radical. This radical species can then engage in a variety of bond-forming reactions that are otherwise difficult to achieve, such as C-H functionalization, cross-coupling reactions, or addition to π-systems. This strategy avoids the need for stoichiometric organometallic reagents and often proceeds under very mild conditions. For instance, photocatalytic systems can facilitate the coupling of the aryl iodide moiety with various partners, offering a modern and sustainable approach to building molecular complexity. While specific examples for this compound are not extensively detailed, the general principles of photocatalytic activation of aryl iodides are well-established and applicable. mdpi.com

Catalytic Applications in Complex Molecular Architecture Construction

Copper-Catalyzed Transformations

C-H Amination Methodologies Utilizing the Iodobenzene (B50100) Core

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy for streamlining synthetic routes. In this context, the iodobenzene core of (2-Iodo-6-methoxyphenyl)methanol can participate in catalytic C-H amination reactions. While direct studies on this specific molecule are limited, related research on Cu(I)-catalyzed double C-H amination for the synthesis of 2-iodo-imidazo[1,2-a]pyridines highlights the potential of the iodo-group to direct such transformations. rsc.org In these reactions, the aryl iodide can serve as a precursor to hypervalent iodine species or participate in copper-catalyzed cycles where the C-I bond is ultimately cleaved and a C-N bond is formed at a different position. The presence of the hydroxymethyl group in this compound could also play a directing role, potentially enabling intramolecular amination reactions to form nitrogen-containing heterocycles.

Other Copper-Mediated Coupling Processes

Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The C-I bond in this compound is a prime site for such transformations.

A notable application of structurally similar vinylbenzyl alcohols is in the enantioselective copper-catalyzed alkene carboetherification reaction to synthesize enantiomerically enriched phthalans. nih.gov This suggests that this compound could potentially undergo intramolecular cyclization, where the hydroxymethyl group acts as an internal nucleophile, followed by a coupling event.

Furthermore, copper catalysis is instrumental in the synthesis of complex polycyclic aromatic systems. For instance, a novel method for synthesizing phenanthrenes involves the copper-catalyzed reaction of aromatic tosylhydrazones with terminal alkynes. epa.gov Although not directly involving this compound, this showcases the power of copper in forging complex carbocyclic frameworks, a strategy that could be adapted for our target molecule. Another relevant copper-catalyzed reaction is the tandem trifluoromethylation–cyclization of olefinic carbonyls to produce trifluoromethylated 2,3-dihydrofurans and 3,4-dihydropyrans, demonstrating copper's ability to mediate complex cascade reactions. rsc.org

Below is a table summarizing representative copper-mediated coupling reactions that could be conceptually applied to this compound, based on literature precedents with analogous substrates.

| Reaction Type | Catalyst System | Potential Product from this compound |

| Intramolecular Etherification | Cu(I) salt / Chiral Ligand | Chiral Dihydrobenzofuran Derivative |

| Sonogashira Coupling | CuI / Pd catalyst | (2-Alkynyl-6-methoxyphenyl)methanol |

| Ullmann Condensation | Cu catalyst | 2,2'-bis(hydroxymethyl)-6,6'-dimethoxybiphenyl |

| Suzuki-Miyaura Coupling | Cu catalyst / Ligand | (2-Aryl-6-methoxyphenyl)methanol |

Metal-Free and Organocatalytic Approaches to Aromatic Functionalization

While metal-catalyzed reactions are powerful, the development of metal-free and organocatalytic alternatives is a significant goal in sustainable chemistry. For the functionalization of aryl iodides like this compound, several strategies exist.

Hypervalent iodine reagents, which can be generated in situ from aryl iodides, are capable of mediating a wide range of transformations without the need for a transition metal catalyst. These include oxidative couplings and functional group transfers. The iodobenzene core of this compound can be oxidized to a hypervalent iodine species, which can then react with various nucleophiles to introduce new functionalities onto the aromatic ring.

Organocatalysis, on the other hand, utilizes small organic molecules to accelerate chemical reactions. While direct organocatalytic activation of the C-I bond is less common, the functional groups on this compound can participate in organocatalytic transformations. For instance, the hydroxymethyl group could be a handle for derivatization or could participate in hydrogen bonding interactions with an organocatalyst to control the stereochemical outcome of a reaction at a different site of the molecule.

Emerging Catalytic Platforms for Aryl Iodide Activation

The field of catalysis is constantly evolving, with new methods for activating traditionally unreactive bonds being discovered. For the activation of aryl iodides like this compound, several emerging platforms are of note.

Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a mild and powerful tool for the activation of aryl halides. In this approach, a photocatalyst absorbs light and then engages in a single-electron transfer with the aryl iodide, generating a highly reactive aryl radical. This radical can then participate in a variety of bond-forming reactions. The electronic properties of this compound, influenced by the methoxy (B1213986) and hydroxymethyl groups, would likely affect its reactivity in such photoredox cycles.

Dual catalysis, which combines two different catalytic cycles to achieve a transformation that is not possible with either catalyst alone, is another promising area. For example, a combination of transition metal catalysis and photoredox catalysis could be employed to achieve novel functionalizations of this compound.

Finally, the development of novel ligand scaffolds for transition metals continues to push the boundaries of cross-coupling chemistry. Ligands that can promote the oxidative addition of the C-I bond of electron-rich aryl iodides like this compound at low temperatures and with high selectivity are of particular interest.

Strategic Integration in Advanced Synthetic Sequences

Role as a Pivotal Intermediate in Multi-Step Total Syntheses

(2-Iodo-6-methoxyphenyl)methanol serves as a crucial intermediate in multi-step synthetic pathways, primarily by providing a scaffold that can be sequentially and selectively functionalized. The presence of the reactive iodine atom allows for the introduction of various substituents through cross-coupling reactions, while the hydroxymethyl group can be readily oxidized to an aldehyde, providing a handle for subsequent carbon-carbon bond formations.

A notable application of this compound is in the synthesis of complex heterocyclic systems. For instance, this compound is a key precursor to 2-iodo-6-methoxybenzaldehyde (B1504799). This transformation is typically achieved through oxidation, for example, using pyridinium dichromate (PDC) with silica (B1680970) gel. The resulting aldehyde is a versatile intermediate for the construction of more elaborate molecules.

The synthesis of this compound itself is a well-established multi-step process, often commencing from 6-methoxy-2-aminobenzoic acid. This precursor undergoes a Sandmeyer-type reaction to replace the amino group with iodine, followed by reduction of the carboxylic acid moiety to the corresponding alcohol, yielding the target intermediate. This synthetic route underscores its position as a deliberately designed building block within a longer synthetic sequence.

Convergent Synthetic Strategies Utilizing the Compound

While direct and explicit examples of convergent syntheses centered on this compound are not extensively documented in readily available literature, its structural features lend themselves to such strategies. Convergent synthesis involves the independent synthesis of complex fragments of a target molecule, which are then coupled together in the later stages. This approach is generally more efficient than linear synthesis for the construction of large and complex molecules.

The utility of this compound, or more commonly its aldehyde derivative, in a convergent approach can be envisioned in the synthesis of biaryl compounds or other molecules with a central phenyl ring connected to multiple complex substituents. For example, the 2-iodo-6-methoxybenzaldehyde derived from the title compound can be coupled with another complex molecular fragment, such as a substituted benzo[b]thiophene. In this scenario, the two major fragments are synthesized separately and then brought together in a key coupling step, a hallmark of a convergent strategy. This approach allows for the rapid generation of molecular diversity by varying the structure of the coupling partner.

The palladium-catalyzed annulation reactions used to form tetracyclic compounds from the derivatives of 2-iodo-6-methoxybenzaldehyde can be considered part of a convergent strategy where the benzaldehyde derivative and a benzo[b]thiophene derivative represent two key fragments that are joined to construct the final complex scaffold.

Application in the Construction of Biologically Relevant Scaffolds

This compound has proven to be a valuable precursor in the synthesis of molecules with significant biological activity, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

A prominent example is the use of 2-iodo-6-methoxybenzaldehyde, derived from this compound, in the synthesis of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives. These compounds have been identified as potent inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), CDC-like kinase 1 (CLK1), and other related kinases.

The synthetic sequence involves the reaction of 2-iodo-6-methoxybenzaldehyde with a lithiated benzo[b]thiophene to form a bis(het)arylcarbinol. This intermediate is then oxidized to the corresponding ketone, which subsequently undergoes an intramolecular palladium-catalyzed annulation to furnish the final tetracyclic scaffold. The methoxy (B1213986) group, originating from the starting material, often plays a role in modulating the biological activity of the final compounds. This application highlights the direct contribution of this compound to the construction of scaffolds with therapeutic potential.

| Precursor Compound | Target Biological Scaffold | Associated Biological Activity |

| This compound | 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives | Kinase inhibition (e.g., DYRK1A, CLK1) |

Stereoselective and Atroposelective Considerations in Derivative Synthesis

The ortho-disubstituted nature of the phenyl ring in this compound introduces the potential for axial chirality, or atropisomerism, in its biaryl derivatives. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and their selective synthesis is a significant area of modern organic chemistry. The steric hindrance imposed by the ortho-iodo and ortho-methoxy groups, along with other substituents on the coupled aryl ring, can create a substantial barrier to rotation, leading to the existence of stable, separable atropisomers.

While specific studies detailing the atroposelective synthesis of biaryls directly from this compound are not prevalent, the synthesis of tetra-ortho-substituted biaryls is a well-established field where atropisomerism is a key consideration. The principles governing these syntheses are directly applicable to derivatives of this compound. Asymmetric cross-coupling reactions, employing chiral ligands on the metal catalyst (e.g., palladium), are a common strategy to achieve atroposelective synthesis of biaryls. The choice of ligand can influence the facial selectivity of the oxidative addition and reductive elimination steps, thereby controlling the axial chirality of the product.

Furthermore, any reaction that creates a new stereocenter in a side chain attached to the phenyl ring of a this compound derivative would require stereoselective control. For instance, the reduction of a ketone derived from the hydroxymethyl group to a secondary alcohol could be performed using chiral reducing agents to yield a specific enantiomer. Although not explicitly detailed in the context of this specific molecule in the surveyed literature, these are standard and important considerations in the synthesis of complex, chiral molecules derived from this intermediate.

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies provide fundamental insights into the intrinsic properties of a molecule. For (2-Iodo-6-methoxyphenyl)methanol, these investigations would focus on its electronic structure and how this governs its chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set that can handle the heavy iodine atom (e.g., 6-311G(d,p) for C, H, O and a basis set with effective core potentials for iodine), would be employed to determine its optimized ground-state geometry.

These calculations would yield important energetic and structural parameters. Key outputs would include bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy could also be computed, offering information on the molecule's stability. While specific DFT studies on this compound are not widely published, the methodology is standard for such analyses. For instance, similar calculations are routinely used to predict the geometries and thermodynamic stability of complex organic molecules. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| C-I Bond Length | ~2.10 | Ångströms |

| C-O (methoxy) Bond Length | ~1.36 | Ångströms |

| C-O (methanol) Bond Length | ~1.43 | Ångströms |

| O-H Bond Length | ~0.96 | Ångströms |

Note: The values in this table are illustrative and represent typical bond lengths for similar functional groups. Actual values would be derived from specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other chemical species.

For this compound, an FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO, representing the electron-donating ability, is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) and hydroxyl groups. The LUMO, indicating the electron-accepting ability, would likely have significant contributions from the antibonding orbitals associated with the carbon-iodine bond (σ* C-I) and the π* system of the benzene (B151609) ring.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Hypothetical FMO Properties for this compound

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.7 | Indicator of chemical reactivity and kinetic stability |

Note: These energy values are hypothetical and would be determined through quantum chemical calculations.

Mechanistic Elucidation of Key Transformations

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions such as nucleophilic substitution or cross-coupling reactions, which are common for aryl iodides.

Theoretical calculations can map out the entire reaction coordinate, identifying transition states, intermediates, and the associated activation energies. For example, in a substitution reaction at the carbon bearing the iodine atom, DFT could be used to model the approach of a nucleophile, the formation of a transition state, and the departure of the iodide leaving group. Recent theoretical studies on similar alcohol substitutions have highlighted the role of stable cationic intermediates in determining the reaction pathway.

By comparing the energy barriers of different potential pathways, chemists can predict the most likely mechanism. This understanding is vital for optimizing reaction conditions to favor the desired product.

Prediction of Reaction Selectivity and Pathway Analysis

When a molecule has multiple reactive sites, predicting the selectivity (chemo-, regio-, and stereoselectivity) of a reaction is a significant challenge. Computational pathway analysis can address this by evaluating the energetics of competing reaction pathways.

In the case of this compound, there are several potential reactive sites: the hydroxyl group, the aromatic ring, and the carbon-iodine bond. For instance, in the presence of a strong base, deprotonation of the hydroxyl group might compete with reactions at the aryl iodide site.

Computational models can calculate the activation energies for reactions at each of these sites. The pathway with the lowest energy barrier will be the most kinetically favored, thus predicting the major product of the reaction. This predictive power allows for the rational design of experiments to achieve high selectivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It is generated by calculating the electrostatic potential at the surface of the molecule. The MEP map uses a color scale to indicate different potential values: red typically represents regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show:

Negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups, due to the high electronegativity of oxygen and the presence of lone pairs. These sites are prone to attack by electrophiles (e.g., protons).

Positive potential (blue) around the hydrogen atom of the hydroxyl group, making it acidic and a potential hydrogen bond donor.

A region of slightly positive potential (the "sigma-hole") on the iodine atom, along the extension of the C-I bond. This phenomenon makes the iodine atom a potential halogen bond donor.

The aromatic ring would exhibit a complex potential landscape, with the π-system generally being electron-rich (negative potential above and below the plane of the ring).

By visualizing these reactive hotspots, chemists can predict intermolecular interactions and the initial sites of attack for various reagents.

Green Chemistry and Sustainable Synthesis Perspectives

Development of Eco-Friendly Synthetic Procedures

The pursuit of greener routes to (2-Iodo-6-methoxyphenyl)methanol often begins with the sustainable synthesis of its key precursors, such as 2-iodo-6-methoxyphenol (B56475). Traditional methods for the synthesis of this precursor can involve electrophilic iodination of guaiacol (B22219) (2-methoxyphenol). One reported method utilizes iodine and an oxidizing agent, resulting in a 35% yield. However, such procedures can generate significant waste and utilize harsh reagents.

In the quest for more environmentally friendly alternatives, enzymatic methods present a promising approach. The use of enzymes like peroxidases could offer an eco-friendly pathway for the iodination of phenols. These biocatalytic systems operate under mild conditions, typically in aqueous media, thereby reducing the need for volatile organic solvents. While enzymatic methods for analogous iodophenols have been explored, their application to achieve the specific regioselectivity required for 2-iodo-6-methoxyphenol synthesis may present challenges, with some studies indicating a potential lack of precise control over the position of iodination.

Another sustainable approach involves the use of water as a solvent, which is a key principle of green chemistry. For instance, water-promoted iodocyclization of 2-allylphenols using molecular iodine has been shown to be effective for creating related cyclic structures without the need for additives or organic solvents. researchgate.net While not a direct synthesis of this compound, this demonstrates the potential of aqueous reaction media for iodine-based transformations in related phenolic compounds.

A potential eco-friendly route to this compound could involve the catalytic reduction of 2-iodo-6-methoxybenzoic acid. The synthesis of this acid can be achieved through methods like Suzuki-Miyaura coupling under mild conditions, which is known for its high functional group tolerance. The subsequent reduction of the carboxylic acid to the alcohol could be accomplished using greener reducing agents, moving away from traditional, less atom-economical reagents like lithium aluminum hydride.

Table 1: Comparison of Synthetic Precursor Preparation Methods

| Method | Precursor | Reagents | Solvent | Yield | Green Chemistry Considerations |

| Chemical Iodination | 2-Iodo-6-methoxyphenol | Iodine, Oxidizing Agent | Acetic Acid or Water | 35% | Use of potentially harsh oxidizing agents, moderate yield. |

| Enzymatic Iodination | 2-Iodo-6-methoxyphenol | Peroxidase, Iodide Source | Aqueous Buffer | Variable | Biocatalytic, mild conditions, but regioselectivity can be a challenge. |

| Suzuki-Miyaura Coupling | 2-Iodo-6-methoxybenzoic acid | Boronic acid derivative, Palladium catalyst | Various | High | Mild conditions, high functional group tolerance, but uses a precious metal catalyst. |

Atom Economy and Waste Minimization in Transformations

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a critical metric in green chemistry. primescholars.comnih.gov Reactions with high atom economy are inherently waste-minimizing. Addition and rearrangement reactions are typically highly atom-economical as they incorporate all or most of the atoms from the starting materials into the final product. nih.govnih.gov

In the context of synthesizing this compound, a key transformation is the reduction of a corresponding carbonyl compound, such as 2-iodo-6-methoxybenzaldehyde (B1504799) or 2-iodo-6-methoxybenzoic acid. The choice of reducing agent significantly impacts the atom economy of this step. For example, catalytic hydrogenation represents a highly atom-economical reduction method, as it only adds hydrogen atoms to the substrate. In contrast, the use of stoichiometric metal hydride reagents like lithium aluminum hydride or sodium borohydride (B1222165) results in the generation of inorganic byproducts, thus lowering the atom economy.

To truly minimize waste, a holistic approach to the entire synthetic sequence is necessary. This includes considering the recovery and reuse of solvents and catalysts, as well as designing reactions that produce innocuous byproducts like water.

Design of Sustainable Catalytic Systems for Production

The development of sustainable catalytic systems is paramount for the efficient and green production of this compound. Catalysts, by their nature, are used in small quantities and can be recycled, which aligns with the principles of green chemistry.

For the iodination step in the synthesis of the precursor 2-iodo-6-methoxyphenol, moving away from stoichiometric iodinating agents towards catalytic systems is desirable. While not yet reported specifically for this compound, research into catalytic iodination of aromatic compounds using a catalytic amount of an iodine source in the presence of a co-oxidant is an active area of research.

Furthermore, the use of N-heterocyclic carbenes (NHCs) as catalysts has been reported for cycloaddition reactions involving precursors like 2-iodo-6-methoxybenzoic acid to synthesize complex molecules. This highlights the potential of modern catalytic methods to be applied in the synthesis of derivatives of the target compound, which could be adapted for its more sustainable production. The design of catalysts that are robust, recyclable, and derived from abundant, non-toxic materials is a key goal in this area.

Conclusion and Future Research Directions

Synthesis and Reactivity Profile Summary

The primary and most direct route for the synthesis of (2-Iodo-6-methoxyphenyl)methanol involves the reduction of its corresponding aldehyde, 2-iodo-6-methoxybenzaldehyde (B1504799). This transformation can be efficiently achieved using common reducing agents.

| Synthesis of this compound | |

| Precursor | 2-Iodo-6-methoxybenzaldehyde |

| Reaction Type | Reduction |

| Potential Reagents | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

| Product | This compound |

The reactivity of this compound is dictated by its three key functional groups. The aryl iodide is a prime site for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group can undergo oxidation to the corresponding aldehyde or carboxylic acid, and can also be converted to other functional groups such as halides or ethers. The methoxy (B1213986) group, while generally less reactive, exerts a significant electronic influence on the aromatic ring, activating it towards electrophilic substitution and directing incoming groups. The steric hindrance provided by the ortho-substituents can also lead to unique regioselectivity in its reactions.

Identification of Unexplored Reaction Pathways and Synthetic Potential

Despite its versatile structure, the full synthetic potential of this compound remains largely unexplored. A significant area for future investigation lies in the sequential and regioselective functionalization of the molecule. For instance, a cross-coupling reaction at the iodo position followed by modification of the hydroxymethyl group could lead to a wide array of novel and complex molecular architectures.

The development of one-pot reactions that target multiple functional groups simultaneously would be a particularly valuable endeavor. An example would be a tandem cross-coupling and oxidation reaction to directly convert this compound into a biphenyl (B1667301) aldehyde derivative. The steric environment created by the ortho-substituents could also be exploited to achieve atroposelective synthesis of chiral biaryl compounds, a class of molecules with significant applications in catalysis and materials science.

Prospective Developments in Catalysis and Methodologies

Future research on this compound is poised to benefit from advancements in catalysis and synthetic methodologies. The development of more efficient and selective catalysts for cross-coupling reactions, particularly those that are tolerant of the hydroxymethyl group, will be crucial. This would obviate the need for protection-deprotection steps, leading to more atom-economical and environmentally benign synthetic routes.

Furthermore, the application of modern synthetic techniques such as C-H activation could unlock novel reaction pathways. For example, a directed C-H functionalization at the position ortho to the methoxy group, guided by the hydroxymethyl group, could provide access to tetra-substituted benzene (B151609) derivatives that are difficult to synthesize by traditional methods. The exploration of photoredox catalysis could also open up new avenues for the functionalization of the aryl iodide under mild conditions.

| Future Research Focus | Description |

| Sequential Functionalization | Stepwise modification of the iodo and hydroxymethyl groups to build molecular complexity. |

| One-Pot Reactions | Development of tandem reactions to increase synthetic efficiency. |

| Atroposelective Synthesis | Utilization of steric hindrance to synthesize chiral biaryls. |

| Advanced Catalysis | Application of new catalysts for improved efficiency and selectivity in cross-coupling reactions. |

| C-H Activation | Exploration of directed C-H functionalization to access novel substitution patterns. |

| Photoredox Catalysis | Use of light-mediated reactions for mild functionalization of the aryl iodide. |

Q & A

Q. What are the common synthetic routes for (2-Iodo-6-methoxyphenyl)methanol?

The compound can be synthesized via aryne three-component coupling, where iodide acts as a nucleophilic trigger. For example, a reaction involving aryne intermediates, aryl iodides, and carbonyl compounds yields derivatives like (2-Iodo-6-methoxyphenyl)(4-nitrophenyl)methanol. Key steps include optimizing solvent systems (e.g., Pet. ether/EtOAc = 85/15) and monitoring reaction progress via TLC (Rf = 0.43) . Alternatively, reduction of nitro precursors (e.g., using NaBH₄ or H₂/Pd-C) is viable, as demonstrated for structurally similar aryl methanol derivatives .

Q. How is this compound characterized in academic research?

Characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 3.01 ppm for methanol -OH, δ 100.53 ppm for aromatic carbons adjacent to iodine) .

- HRMS : To verify molecular ion peaks (e.g., [M-OH]⁺ calculated m/z 387.9829 vs. observed 387.9835) .

- FTIR : Detection of functional groups like -OH (3745 cm⁻¹) and methoxy C-O (1061 cm⁻¹) .

Q. What safety precautions are recommended for handling this compound?

- Personal Protection : Use gloves, goggles, and lab coats to avoid skin/eye contact. Methanol derivatives require ventilation due to volatility .

- Waste Disposal : Halogenated waste must be segregated and processed by certified agencies to prevent environmental contamination .

- Storage : Keep in airtight containers away from light to prevent iodobenzene degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., EtOAc) enhance aryne reactivity, while Pet. ether controls solubility .

- Catalyst Screening : Test palladium or copper catalysts for nitro reductions, monitoring via LC-MS .

- Chromatographic Optimization : Adjust mobile phase ratios (e.g., Pet. ether/EtOAc) for efficient purification, guided by retention factor (Rf) data .

Q. What mechanistic insights exist for iodine-directed reactivity in this compound?

Iodine’s polarizability facilitates nucleophilic aromatic substitution (SNAr) or radical coupling. In aryne chemistry, iodide stabilizes transition states during three-component coupling, as evidenced by kinetic isotope effects and DFT studies . Competing pathways (e.g., iodonium ion formation) should be evaluated via trapping experiments .

Q. How can computational modeling predict the stability and reactivity of this compound?

- Quantum Chemistry : Density Functional Theory (DFT) calculates bond dissociation energies (e.g., C-I bond stability) and electrostatic potential maps to identify reactive sites .

- Molecular Dynamics : Simulate solvation effects in methanol/water systems to predict aggregation or degradation .

Q. How should researchers resolve contradictions in spectral data for halogenated aryl methanols?

- Cross-Validation : Compare NMR/HRMS with authentic standards or synthesized analogs (e.g., bromo/chloro derivatives) .

- Isotopic Labeling : Use ¹³C-labeled methoxy groups to confirm signal assignments in crowded aromatic regions .

- Iterative Refinement : Reconcile conflicting FTIR/OES data by repeating experiments under controlled humidity and temperature .

Q. What are the stability profiles of this compound under varying pH and temperature?

- Accelerated Degradation Studies : Expose the compound to pH 2–12 buffers at 40–60°C, monitoring via HPLC for iodide release .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >150°C for methoxy group stability) .

Q. How is this compound utilized in heterocyclic synthesis?

- Pharmaceutical Intermediates : It serves as a precursor for iodinated benzopyrans or quinolones via Ullmann coupling or Suzuki-Miyaura cross-coupling .

- Ligand Design : The iodine moiety enhances binding affinity in metal-organic frameworks (MOFs) for catalytic applications .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., RIFM safety assessments) over commercial databases .

- Ethical Compliance : Follow institutional guidelines for halogenated compound handling and disposal .

- Interdisciplinary Approaches : Combine synthetic chemistry with computational toxicology (e.g., EPA DSSTox) to assess environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.